molecular formula C6H13NO B091101 1-Methylpiperidin-4-ol CAS No. 106-52-5

1-Methylpiperidin-4-ol

Cat. No.: B091101
CAS No.: 106-52-5
M. Wt: 115.17 g/mol
InChI Key: BAUWRHPMUVYFOD-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60705. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of New Analogues : 1-Methylpiperidin-4-ols have been used in the synthesis of new analogues of diphenylpyraline, contributing to antimycobacterial activity. The structures of these derivatives were explored using NMR spectroscopy (Weis, Kungl, & Seebacher, 2003).

  • Fmoc Group Removal in Peptide Synthesis : In peptide synthesis, 4-Methylpiperidine, a related compound, has shown efficiency in the removal of Fmoc groups. This process is less harmful to the environment and humans, making it a more sustainable option (Rodríguez et al., 2019).

  • Antibacterial Evaluation : Piperidine derivatives, including those related to 1-Methylpiperidin-4-ol, have been assessed for their antibacterial properties, showing valuable results (Aziz‐ur‐Rehman et al., 2017).

  • Configurational Assignments : Studies have focused on assigning configurations and probable conformations to compounds like this compound using PMR spectroscopy, contributing to understanding their stereochemistry (Casy, 1966).

  • One-Pot Synthesis of Novel Compounds : 1-Methylpiperidin-4-one, a close analogue, has been used in pseudo four-component reactions to synthesize novel compounds, showing efficient formation of aminocarbonitrile products (Mojtahedi et al., 2016).

  • Stereochemistry of Diastereoisomeric Compounds : Research into the synthesis, configurations, and conformations of diastereoisomeric 1,3-dimethylpiperidin-4-ols has contributed to a deeper understanding of their stereochemistry (Casy & Jeffery, 1972).

  • Thermochemistry of Methylpiperidines : Studies on the thermochemistry of methylpiperidines, including 1-methylpiperidine, have been conducted to understand the influence of the methyl group on the stability and conformation of the piperidine ring (Ribeiro da Silva et al., 2006).

  • Synthesis and Anticancer Activity : N-Methylpiperidin-4-one derivatives have been synthesized and evaluated for their anti-endometrial cancer activity, showing promise in the development of new therapeutic agents (Lai, Huang, & Zhang, 2017).

Mechanism of Action

Target of Action

1-Methylpiperidin-4-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known that this compound is used as a reactant for the optimization of novobiocin scaffold to produce antitumor agents, substitution about the rigidifying ring for histamine h4 receptor antagonist synthesis . This suggests that it interacts with its targets to induce changes that could potentially lead to the production of antitumor agents or histamine H4 receptor antagonists.

Biochemical Pathways

This compound is involved in the synthesis of various biochemical compounds. It is used as a reactant in the synthesis of CaMKII, VEGFR and FGFR kinase Inhibitors and Phosphoinositide-3-kinase, Protein lysine methyltransferase G9a inhibitors . These inhibitors play crucial roles in various biochemical pathways, affecting downstream effects such as cell signaling, growth, and proliferation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical state can change with temperature, transitioning from a solid to a liquid form between 29-31 °C . Moreover, it is miscible in water, indicating that its solubility can influence its action and efficacy .

Safety and Hazards

1-Methylpiperidin-4-ol is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Properties

IUPAC Name

1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUWRHPMUVYFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059339
Record name 4-Piperidinol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-52-5
Record name 4-Hydroxy-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-4-piperidinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60705
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Record name 4-Piperidinol, 1-methyl-
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Record name 4-Piperidinol, 1-methyl-
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Record name 1-methylpiperidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes polymers of 1-methylpiperidin-4-ol interesting for material science?

A: this compound, when incorporated into a polymer, introduces both hydrophobic and hydrophilic character due to the piperidine ring and the hydroxyl group. This allows for complex interactions in aqueous solutions, particularly when the piperidine nitrogen is protonated, forming a polyelectrolyte. [, , ]

Q2: How does the ionization state of poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) affect its behavior in solution?

A2: This polymer exhibits a fascinating response to changes in ionization, controlled by solution pH and ionic strength:

  • Compact vs. Extended Structure: Increasing ionization, by lowering pH, leads to repulsion between charged groups along the polymer chain. This favors an extended coil conformation. Conversely, at higher pH (less ionization), the polymer collapses into a compact globule due to reduced charge repulsion and increased hydrophobic interactions. [, ]
  • Solubility: This polymer displays a lower critical solution temperature (LCST) in aqueous solutions. This means it becomes less soluble at higher temperatures, likely due to increased hydrophobic interactions between the less polar segments of the polymer chains as thermal energy disrupts hydrogen bonding with water. []
  • Interpolyelectrolyte Complex Formation: When combined with oppositely charged polyelectrolytes like poly(acrylic acid), poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) forms polyelectrolyte complexes (PECs). The stability of these complexes, crucial for applications like drug delivery or controlled release, is heavily influenced by the ionization state of both polymers. High ionic strength disrupts these complexes. []

Q3: Can you provide an example of how the properties of poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) have been utilized in materials?

A: Researchers have successfully created polyampholyte hydrogels and interpenetrating polyelectrolyte networks (IPPNs) using this polymer. These materials displayed a pH- and ionic strength-responsive swelling behavior, highlighting their potential in applications like sensors, actuators, and controlled drug delivery systems. []

Q4: What spectroscopic techniques help characterize these polymers?

A: Infrared spectroscopy, specifically monitoring the disappearance of the Bohlman band at 2800 cm-1, has been used to confirm the completeness of reactions involving the polymerization of 4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol. [] Other techniques like nuclear magnetic resonance (NMR) spectroscopy would be needed to fully characterize the polymer structure and study its behavior in solution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.